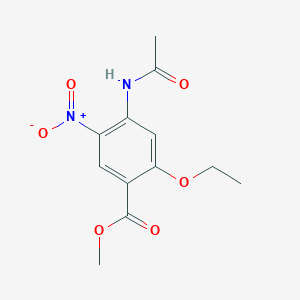
Alizarina
Descripción general
Descripción
Alizarin, also known as 1,2-dihydroxyanthraquinone, is an organic compound with the chemical formula C₁₄H₈O₄. Historically, it was derived from the roots of the madder plant (Rubia tinctorum) and has been used as a red dye for textile fabrics. The compound was first synthesized in 1869, making it the first natural dye to be produced synthetically .
Synthetic Routes and Reaction Conditions:
From Anthraquinone: The starting material for the synthesis of alizarin is anthraquinone. This can be obtained by the Friedel-Crafts acylation of benzene with phthalic anhydride. Anthraquinone is then sulfonated with concentrated sulfuric acid at high temperatures to produce anthraquinone-β-sulfonic acid.
By Bromination of Anthraquinone: Another method involves the bromination of anthraquinone to yield dibromo anthraquinone, which, when fused with caustic potash, gives alizarin.
Industrial Production Methods: The industrial production of alizarin typically follows the synthetic routes mentioned above, with large-scale operations involving the use of anthraquinone as the primary starting material. The processes are optimized for high yield and purity, ensuring the efficient production of alizarin for commercial use.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.
Reducing Agents: Zinc dust or sodium borohydride can be used for reduction reactions.
Substitution Reagents: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products:
Oxidation Products: Anthraquinone and its derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Alizarin has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Alizarin, also known as 1,2-dihydroxyanthraquinone, primarily targets the Aryl Hydrocarbon Receptor (AHR) and Cytochrome P450 1A1 (CYP1A1) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . CYP1A1 is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
Alizarin acts as an agonist of the AHR receptor . It enhances the activity of the CYP1A1 enzyme and induces transcriptional changes in cells . Alizarin significantly upregulates the expression of CYP1A1 and increases the ethoxyresorufin-O-deethylase activity . It also exhibits agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay .
Biochemical Pathways
Alizarin primarily affects the AHR-CYP1A1 pathway . It activates this signaling pathway in cells, leading to upregulation of CYP1A1 expression and increased enzyme activity . This activation may lead to risks for cancer development .
Pharmacokinetics
It’s known that alizarin can decrease cell viability in a dose-dependent manner, with ic50 values between 1604 and 2168 μM .
Result of Action
The activation of the AHR-CYP1A1 pathway by Alizarin leads to several cellular effects. It decreases cell viability in a dose-dependent manner . Furthermore, it induces transcriptional changes in cells, which may lead to risks for cancer development .
Action Environment
The action of Alizarin can be influenced by environmental factors. For instance, in water environments, Alizarin has been found to enhance the abundance of antibiotic-resistant genes (ARGs) and impact the microbial community . Moreover, the antioxidant properties of Alizarin derivatives were found to be superior to Alizarin in radical scavenging activity and Fe2±chelation ability .
Análisis Bioquímico
Biochemical Properties
Alizarin has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used to synthesize a series of C-3-aminomethyl derivatives using the Mannich reaction . These derivatives were found to have superior radical scavenging activity and Fe2±chelation ability compared to Alizarin .
Cellular Effects
Alizarin has been shown to have significant effects on various types of cells and cellular processes . In human hepatoma cell line HepG2, Alizarin decreased cell viability in a dose-dependent manner . It also significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .
Molecular Mechanism
Alizarin exerts its effects at the molecular level through various mechanisms . It has been found to exhibit agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay . This was further confirmed via the molecular docking assay .
Temporal Effects in Laboratory Settings
It has been observed that Alizarin and its derivatives have antioxidant properties, suggesting potential stability and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that Alizarin shows carcinogenesis-promoting properties at certain concentrations .
Metabolic Pathways
Alizarin is involved in various metabolic pathways. It interacts with the AHR-CYP1A1 pathway and affects the transcriptional changes in hepatoma cells .
Transport and Distribution
It is known that Alizarin can influence the localization and accumulation of certain biomolecules .
Subcellular Localization
It is known that Alizarin can influence the activity of certain enzymes and proteins within the cell .
Comparación Con Compuestos Similares
Uniqueness of Alizarin: Alizarin is unique due to its historical significance as the first natural dye to be synthesized and its continued use in various scientific and industrial applications. Its ability to stain calcium deposits and its interaction with the AHR receptor distinguish it from other similar compounds .
Propiedades
IUPAC Name |
1,2-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKGOZRHPZPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045960 | |
| Record name | Alizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-orange crystals slightly soluble in water; [Sax] | |
| Record name | Alizarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72-48-0 | |
| Record name | Alizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)










![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)


